molecular formula C22H24N4O5 B2395326 (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284270-60-5

(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2395326
CAS No.: 1284270-60-5
M. Wt: 424.457
InChI Key: XOBYDMZOWUFBPW-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide” is a pyrazole-carbohydrazide derivative characterized by a central pyrazole ring linked to a hydrazide moiety. The hydrazide group is further substituted with a 3,4-dimethoxybenzylidene unit, while the pyrazole ring bears a 4-ethoxy-3-methoxyphenyl substituent at position 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse biological and material applications.

The synthesis of such compounds typically involves multi-component reactions or condensation of hydrazides with appropriately substituted aldehydes, as seen in related pyrazole derivatives (e.g., via one-pot reactions or acetic anhydride-mediated cyclization) . Structural elucidation is routinely performed using FT-IR, NMR, mass spectrometry, and single-crystal X-ray diffraction (SC-XRD), supported by density functional theory (DFT) calculations to validate geometry and electronic properties .

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-5-31-19-9-7-15(11-21(19)30-4)16-12-17(25-24-16)22(27)26-23-13-14-6-8-18(28-2)20(10-14)29-3/h6-13H,5H2,1-4H3,(H,24,25)(H,26,27)/b23-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBYDMZOWUFBPW-YDZHTSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N'-(3,4-dimethoxybenzylidene)-3-(4-ethoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide represents a novel class of pyrazole derivatives, known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a condensation reaction between appropriate hydrazine derivatives and aldehydes. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity.

Biological Activities

1. Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the carbohydrazide moiety have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity is often assessed using standard methods like the disc diffusion method and minimum inhibitory concentration (MIC) tests.

Compound Bacterial Strain MIC (µg/mL) Reference
Compound AE. coli40
Compound BS. aureus20

2. Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Specifically, compounds with the carbohydrazide group have demonstrated cytotoxic effects on various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Cell Line IC50 (µM) Mechanism Reference
A54915Apoptosis induction
MCF-722Caspase activation

3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been evaluated in various in vivo models. For example, it has been shown to reduce paw edema in carrageenan-induced inflammation models, indicating its potential as an anti-inflammatory agent.

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of several pyrazole derivatives, the compound exhibited significant inhibition against Bacillus subtilis and Aspergillus niger, with results showing over 70% inhibition at concentrations above 20 µg/mL. This indicates its potential application in treating infections caused by these pathogens.

Case Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms revealed that treatment with the compound led to a marked increase in reactive oxygen species (ROS) levels in A549 cells, followed by cell cycle arrest at the G2/M phase. This suggests that the compound may act as a potent anticancer agent through oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carbohydrazide derivatives exhibit structural diversity based on substituents attached to the benzylidene and phenyl groups. Below is a detailed comparison of the target compound with analogous molecules:

Substituent Effects on the Benzylidene Group

Compound Name Benzylidene Substituents Key Properties Biological/Electronic Impact
Target Compound 3,4-Dimethoxy Enhanced electron-donating capacity due to methoxy groups Increased stability and potential antioxidant/antimicrobial activity
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-Dimethylamino Strong electron-donating dimethylamino group Improved solubility and antimicrobial activity against S. aureus and E. coli
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 2,4-Dichloro Electron-withdrawing chlorine atoms Altered HOMO-LUMO gap (4.5 eV) and potential anticancer activity
N′-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 4-Nitro Electron-withdrawing nitro groups Reduced electron density, possible cytotoxicity

Substituent Effects on the Pyrazole-Linked Phenyl Group

Compound Name Phenyl Substituents Key Properties
Target Compound 4-Ethoxy-3-methoxy Steric bulk and electron-donating effects modulate binding to biological targets
(E)-N’-(3-Methoxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide 4-((4-Methylbenzyl)oxy) Bulky substituent reduces planarity, affecting π-π stacking interactions
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-Methoxy Multiple methoxy groups enhance lipophilicity and membrane penetration

Structural and Computational Insights

  • Planarity and Conjugation : The target compound’s 3,4-dimethoxybenzylidene group introduces planarity, facilitating π-conjugation and intramolecular charge transfer, as confirmed by DFT studies (bond lengths: C=N ~1.28 Å, C-O ~1.36 Å) .
  • HOMO-LUMO Gap : Methoxy/ethoxy substituents lower the HOMO-LUMO gap (e.g., 3.8–4.2 eV) compared to nitro-substituted analogs (4.5–5.0 eV), indicating higher reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.